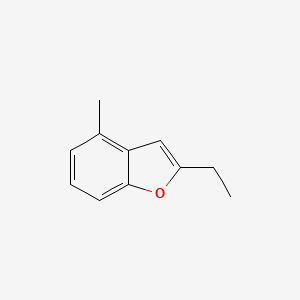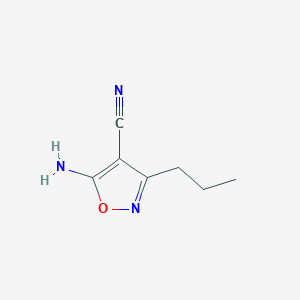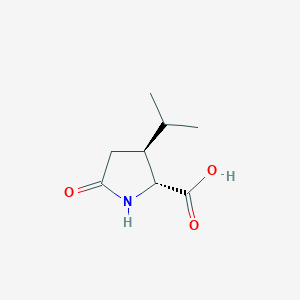
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes an isopropyl group, a pyrrolidine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve microbial synthesis, where specific strains of microorganisms are used to produce the compound in large quantities. This method is advantageous due to its efficiency and the ability to produce the compound with high stereochemical purity .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isopropyl group or other substituents can be replaced with different groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties
Mecanismo De Acción
The mechanism by which (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-Isocitric Acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-cis-coutaric Acid: Another compound with a similar chiral configuration but different chemical properties
Uniqueness
What sets (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid apart from these similar compounds is its unique combination of functional groups and its specific stereochemistry. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and in biological research .
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(2R,3S)-5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,7+/m0/s1 |
Clave InChI |
WFQXXZJFCIOVCE-CAHLUQPWSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC(=O)N[C@H]1C(=O)O |
SMILES canónico |
CC(C)C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)

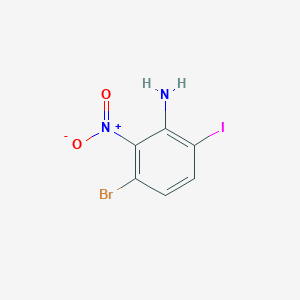
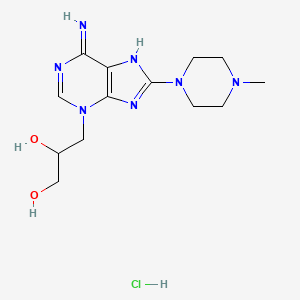
![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol](/img/structure/B12867609.png)
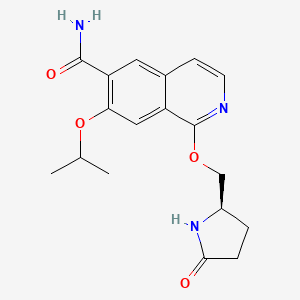
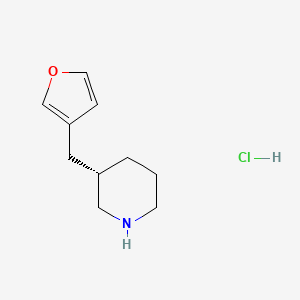
![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)
